molecular formula C7H9NO B13460486 3-Isocyanatobicyclo[3.1.0]hexane

3-Isocyanatobicyclo[3.1.0]hexane

Cat. No.: B13460486
M. Wt: 123.15 g/mol
InChI Key: IOCFYVARIATLPY-UHFFFAOYSA-N
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Description

3-Isocyanatobicyclo[3.1.0]hexane is a bicyclic organic compound characterized by its unique structure, which includes a three-membered ring fused to a five-membered ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bicyclo[3.1.0]hexanes, including 3-isocyanatobicyclo[3.1.0]hexane, can be achieved through a (3 + 2) annulation of cyclopropenes with aminocyclopropanes. This method employs an organic or iridium photoredox catalyst and blue LED irradiation to obtain good yields for a broad range of derivatives . The reaction is highly diastereoselective when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline .

Industrial Production Methods: While specific industrial production methods for 3-isocyanatobicyclo[31The high ring strain of these bicyclic scaffolds makes their synthesis challenging, but valuable as synthetic intermediates .

Chemical Reactions Analysis

Types of Reactions: 3-Isocyanatobicyclo[3.1.0]hexane undergoes various chemical reactions, including cycloadditions and substitutions. The high ring strain of the bicyclic structure makes it a reactive intermediate in organic synthesis .

Common Reagents and Conditions: Common reagents used in reactions involving this compound include difluorocyclopropenes and cyclopropylanilines. The reactions often require photoredox catalysts and specific irradiation conditions, such as blue LED light .

Major Products:

Mechanism of Action

The mechanism by which 3-isocyanatobicyclo[3.1.0]hexane exerts its effects is primarily through its high reactivity due to ring strain. This reactivity allows it to participate in various chemical reactions, forming stable products that can interact with biological targets. The molecular targets and pathways involved depend on the specific derivatives and their applications .

Comparison with Similar Compounds

Uniqueness: 3-Isocyanatobicyclo[3.1.0]hexane is unique due to its isocyanate functional group, which imparts distinct reactivity and potential for forming a wide range of derivatives. This makes it particularly valuable in medicinal chemistry and materials science .

Properties

Molecular Formula

C7H9NO

Molecular Weight

123.15 g/mol

IUPAC Name

3-isocyanatobicyclo[3.1.0]hexane

InChI

InChI=1S/C7H9NO/c9-4-8-7-2-5-1-6(5)3-7/h5-7H,1-3H2

InChI Key

IOCFYVARIATLPY-UHFFFAOYSA-N

Canonical SMILES

C1C2C1CC(C2)N=C=O

Origin of Product

United States

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